
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole is a synthetic organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This particular compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the isoindole core
Preparation Methods
The synthesis of 1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-chlorobenzaldehyde.
Formation of Schiff Base: Benzylamine reacts with 4-chlorobenzaldehyde to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid or base, to form the isoindole ring system.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
1-Benzyl-1-(4-chlorophenyl)-2,3-dihydro-1H-isoindole can be compared to other isoindole derivatives, such as:
1-Benzyl-1-phenyl-2,3-dihydro-1H-isoindole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-Benzyl-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole: Contains a methyl group instead of a chlorine, potentially altering its chemical properties and applications.
1-Benzyl-1-(4-nitrophenyl)-2,3-dihydro-1H-isoindole:
The presence of the 4-chlorophenyl group in this compound imparts unique properties, making it distinct from other similar compounds.
Properties
CAS No. |
61139-53-5 |
|---|---|
Molecular Formula |
C21H18ClN |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-benzyl-3-(4-chlorophenyl)-1,2-dihydroisoindole |
InChI |
InChI=1S/C21H18ClN/c22-19-12-10-18(11-13-19)21(14-16-6-2-1-3-7-16)20-9-5-4-8-17(20)15-23-21/h1-13,23H,14-15H2 |
InChI Key |
ZTCGITICNYOIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)(CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
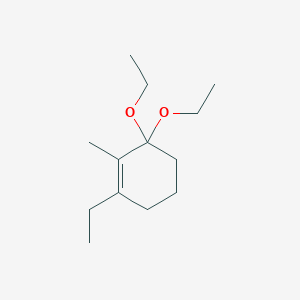
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
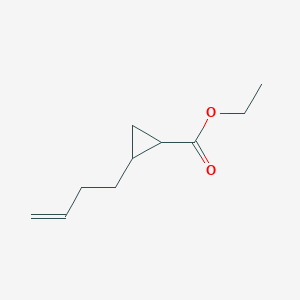
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
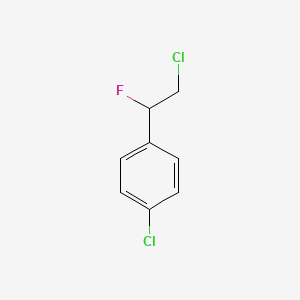
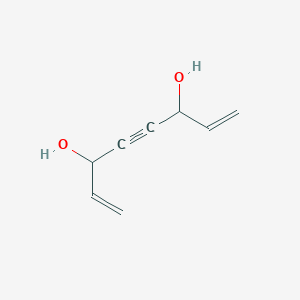
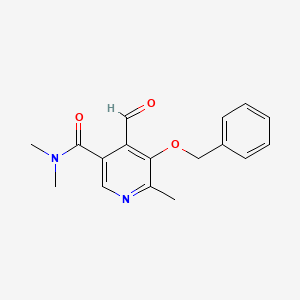
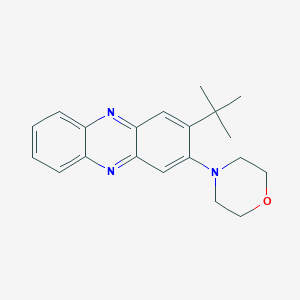
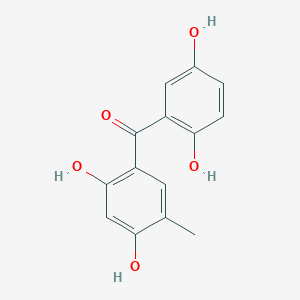
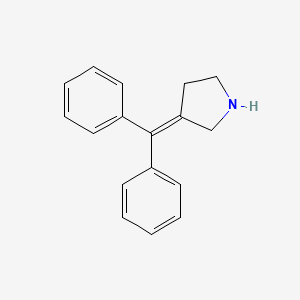
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
